molecular formula C13H10N2O B3292130 6-(Benzyloxy)pyridine-3-carbonitrile CAS No. 876516-71-1

6-(Benzyloxy)pyridine-3-carbonitrile

Cat. No.: B3292130
CAS No.: 876516-71-1
M. Wt: 210.23 g/mol
InChI Key: JCNCJLHDANUPGQ-UHFFFAOYSA-N
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Description

6-(Benzyloxy)pyridine-3-carbonitrile is a unique chemical compound with the empirical formula C13H10N2O . It has a molecular weight of 210.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is denoted by the Hill Notation: C13H10N2O . The MDL number is MFCD09939067 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of approximately 368.2° C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm^3 and a refractive index of n 20D 1.60 .

Scientific Research Applications

Synthesis and Molecular Docking

Pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, indicating their potential in drug discovery and molecular biology research (Flefel et al., 2018).

Crystal Structure Determination

The crystal structures of certain pyridine derivatives have been determined, providing valuable information on their molecular configurations and contributing to the field of crystallography and material science (Moustafa & Girgis, 2007).

Chemical Transformations under Nucleophilic Conditions

Studies on the chemical reactivity of pyridine carbonitriles towards nucleophilic reagents have led to the synthesis of a variety of heterocyclic systems, expanding the toolbox of synthetic chemistry for creating novel compounds (Ibrahim & El-Gohary, 2016).

Novel Synthesis Protocols

Innovative synthesis protocols for pyridine derivatives have been developed, showcasing the advancement in synthetic methodologies that allow for the efficient creation of complex molecules (Patil & Mahulikar, 2013).

Antimicrobial and Anticancer Activities

Research into pyridine derivatives has also explored their antimicrobial and anticancer activities, highlighting the potential of these compounds in the development of new therapeutic agents (Elewa et al., 2021).

Antioxidant Activity

The antioxidant activities of novel fused heterocyclic compounds derived from pyridine derivatives have been investigated, contributing to the understanding of their potential health benefits (Salem et al., 2015).

Properties

IUPAC Name

6-phenylmethoxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNCJLHDANUPGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-chloronicotinonitrile (1 g, 7.2 mmol) and benzyl alcohol (780 mg, 7.2 mmol) in toluene (15 mL) was added KOH (729 mg, 12.99 mmol) and 18 crown ether (2.86 g, 10.8 mmol). The resulting mixture was stirred at 70° C. for 7 hrs. The mixture was diluted with cold water and the product was extracted with EtOAc. The organic layer was washed with saturated brine solution and dried over Na2SO4. The organic layer was then concentrated under reduced pressure. The obtained residue was purified by column chromatography (using neutral alumina and 5% MeOH: CHCl3 as eluent) to afford 610 mg (40.1% yield) of 6-benzyloxy-nicotinonitrile. LCMS Purity: 77.69%.
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1 g
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780 mg
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729 mg
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crown ether
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2.86 g
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15 mL
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Synthesis routes and methods II

Procedure details

20 mmol of 6-Chloro-nicotinonitrile were dissolved in THF. 1.1 eq. of benzyl alcohol were added. The reaction mixture was cooled to 0° C. and flushed with argon. 4 eq of NaH were added slowly. After 15 min the product was isolated via extraction from ethylacetate/water.
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20 mmol
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ethylacetate water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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